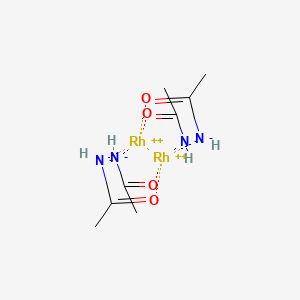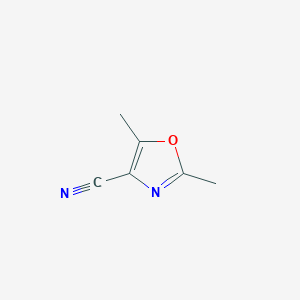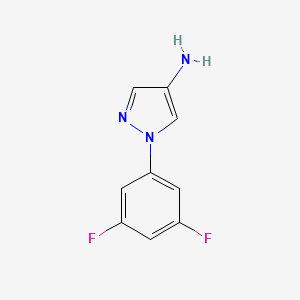![molecular formula C22H16N2O B12887743 2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide CAS No. 655222-58-5](/img/structure/B12887743.png)
2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline carboxamides This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide typically involves the reaction of 4-biphenylboronic acid with 8-bromoquinoline-2-carboxylic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-amine derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent and apoptotic inducer in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound has been investigated for its potential to modulate biological pathways and interactions, making it a valuable tool in biochemical studies.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s structure allows it to interact with other molecular targets, such as receptors and enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline-8-carboxamide: Shares the quinoline carboxamide core but lacks the biphenyl moiety.
N-(Quinolin-8-yl)quinoline-2-carboxamide: Contains two quinoline rings instead of a biphenyl group.
Biphenyl-4-carboxamide: Lacks the quinoline ring and has a simpler structure.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is unique due to its combination of a quinoline ring and a biphenyl moiety. This structural feature enhances its chemical stability, electronic properties, and potential for diverse applications. The presence of both aromatic systems allows for extensive π-π interactions, making it a versatile compound in various fields of research .
Eigenschaften
CAS-Nummer |
655222-58-5 |
|---|---|
Molekularformel |
C22H16N2O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C22H16N2O/c23-22(25)19-8-4-7-18-13-14-20(24-21(18)19)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,(H2,23,25) |
InChI-Schlüssel |
YOKADCXMAWSDIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
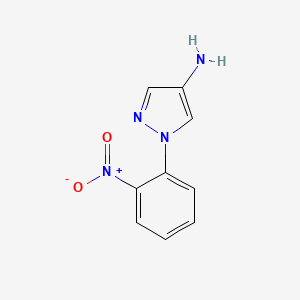

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
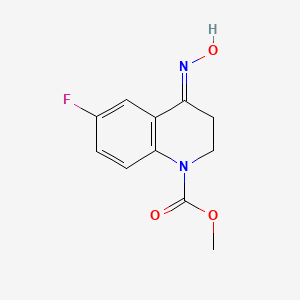
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
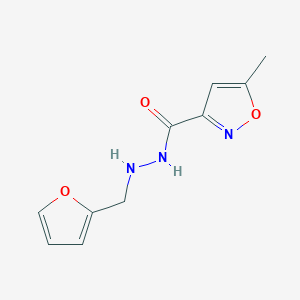

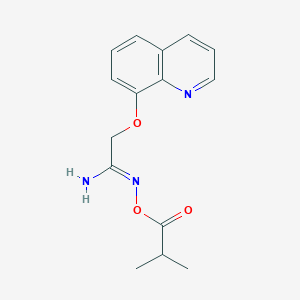

![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
